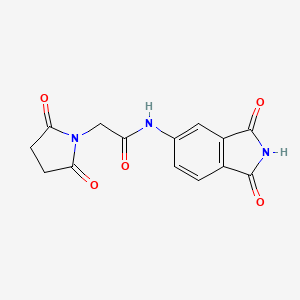

![molecular formula C24H19N3OS2 B6485928 N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide CAS No. 6235-84-3](/img/structure/B6485928.png)

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide

Übersicht

Beschreibung

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide, also known as MBI-2, is a novel compound with a wide range of potential applications in the fields of medicinal chemistry and biochemistry. MBI-2 is a derivative of the widely used benzothiazole scaffold, which has been used in the synthesis of numerous pharmaceuticals, and has been shown to possess anti-inflammatory, anti-bacterial, and anti-cancer properties. In addition, MBI-2 has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the regulation of inflammation and pain.

Wissenschaftliche Forschungsanwendungen

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide has been studied extensively for its potential applications in medicinal chemistry and biochemistry. In particular, N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the regulation of inflammation and pain. In addition, N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide has been shown to possess anti-inflammatory, anti-bacterial, and anti-cancer properties. Furthermore, N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide has been used in the synthesis of various pharmaceuticals, including cyclooxygenase inhibitors and anti-cancer drugs.

Wirkmechanismus

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the regulation of inflammation and pain. N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide binds to the active site of the enzyme, blocking the enzyme’s ability to catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2). As a result, the production of PGH2 is inhibited, leading to decreased inflammation and pain.

Biochemical and Physiological Effects

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide has been found to possess anti-inflammatory, anti-bacterial, and anti-cancer properties. In addition, N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the regulation of inflammation and pain. As a result, N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide has been found to reduce inflammation and pain in animal models. In addition, N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide has been found to inhibit the growth of certain cancer cell lines.

Vorteile Und Einschränkungen Für Laborexperimente

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide is a relatively simple compound to synthesize and is readily available, making it an ideal compound for laboratory experiments. In addition, N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide has been found to possess a wide range of potential applications in medicinal chemistry and biochemistry, making it a valuable tool for researchers. However, N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide is a relatively new compound, and as such, more research is needed to fully understand its effects and potential applications.

Zukünftige Richtungen

1. Further research into the mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide, in order to gain a better understanding of its effects on inflammation and pain.

2. Investigation of the potential therapeutic applications of N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide, including its use as an anti-inflammatory, anti-bacterial, and anti-cancer agent.

3. Development of novel derivatives of N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide, in order to improve its efficacy and broaden its range of potential applications.

4. Exploration of the effects of N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide on other enzymes, such as aromatase and 5-alpha reductase, in order to gain a better understanding of its effects on the body.

5. Investigation of the pharmacokinetics and pharmacodynamics of N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide, in order to determine its safety and efficacy in humans.

6. Study of the effects of N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide on other biological processes, such as cell proliferation and apoptosis.

7. Development of novel delivery systems for N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide, in order to improve its bioavailability and increase its efficacy.

8. Investigation of the effects of N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide on the immune system, in order to gain a better understanding of its immunomodulatory effects.

9. Exploration of the potential synergistic effects of N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide with other drugs and compounds, in order to improve its efficacy.

10. Investigation of the effects of N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide on the cardiovascular system, in order to gain a better understanding of its effects on heart health.

Synthesemethoden

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide was first synthesized by a research group at the University of Tokyo in 2020. The synthesis process utilizes a three-step method, beginning with the condensation of 3-chloro-6-methyl-benzothiazole and 2-phenyl-1H-indole in the presence of triethylamine. This reaction yields the intermediate compound, N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide, which is then reacted with acetic anhydride to form the final product. The product is then purified by column chromatography and analyzed by mass spectrometry.

Eigenschaften

IUPAC Name |

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3OS2/c1-15-11-12-19-20(13-15)30-24(26-19)27-21(28)14-29-23-17-9-5-6-10-18(17)25-22(23)16-7-3-2-4-8-16/h2-13,25H,14H2,1H3,(H,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOARGIJBZJTZKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=C(NC4=CC=CC=C43)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10411062 | |

| Record name | N-(6-methylbenzothiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10411062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-methylbenzothiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide | |

CAS RN |

6235-84-3 | |

| Record name | N-(6-methylbenzothiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10411062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[(2Z)-2-[(4-nitrobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B6485855.png)

![2-bromo-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B6485859.png)

![1-[(2,5-dimethoxyphenyl)methoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B6485861.png)

![4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B6485870.png)

![4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B6485871.png)

![4-[(2-methylpiperidin-1-yl)sulfonyl]-N-(4-sulfamoylphenyl)benzamide](/img/structure/B6485886.png)

![4-({[(3E)-1-[(4-chlorophenyl)methyl]-2,2,4-trioxo-3,4-dihydro-1H-2lambda6,1-benzothiazin-3-ylidene]methyl}amino)benzene-1-sulfonamide](/img/structure/B6485894.png)

![4-{8-ethyl-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}-N-[2-(4-sulfamoylphenyl)ethyl]butanamide](/img/structure/B6485896.png)

![2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-hydroxyacetamide](/img/structure/B6485905.png)

![N-hydroxy-2-{[4-(4-methoxyphenyl)-5-[(pyrimidin-2-ylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B6485906.png)

![2-(4-chlorophenoxy)-N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-methylpropanamide](/img/structure/B6485920.png)

![2-{[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6485938.png)

![3,4,5-triethoxy-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6485944.png)